Cas no 898361-49-4 (2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-Ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a triazolothiazole core with a piperidinylmethyl and 4-nitrophenyl substituent. Its structural complexity suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate or active moiety. The presence of the nitro group and triazolothiazole scaffold may confer electron-withdrawing properties and stability, while the piperidine ring could enhance bioavailability or target binding affinity. This compound’s synthetic versatility allows for further functionalization, making it valuable for research in medicinal chemistry or material science. Its purity and well-defined structure ensure reproducibility in experimental settings.
2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
898361-49-4 structure
Product Name:2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:898361-49-4
MF:C18H21N5O3S
MW:387.456042051315
CID:5480335
PubChem ID:18575967
Update Time:2025-05-21

2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-5-[(4-nitrophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • AKOS024664952
    • 2-ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 898361-49-4
    • F2631-0039
    • 2-ethyl-5-[(4-nitrophenyl)(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • 2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C18H21N5O3S/c1-2-14-19-18-22(20-14)17(24)16(27-18)15(21-10-4-3-5-11-21)12-6-8-13(9-7-12)23(25)26/h6-9,15,24H,2-5,10-11H2,1H3
    • InChI Key: WDEFPGFWTHSFHE-UHFFFAOYSA-N
    • SMILES: S1C2=NC(CC)=NN2C(=C1C(C1C=CC(=CC=1)[N+](=O)[O-])N1CCCCC1)O

Computed Properties

  • Exact Mass: 387.13651072g/mol
  • Monoisotopic Mass: 387.13651072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 128Ų

2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

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2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature

Additional information on 2-ethyl-5-(4-nitrophenyl)(piperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

Compound CAS No 898361-49-4: 2-Ethyl-5-(4-nitrophenyl)(Piperidin-1-yl)methyl-1,2,4-Triazolo[3,2-b]1,3-Thiazol-6-Ol

The compound CAS No 898361-49-4, also known as 2-Ethyl-5-(4-nitrophenyl)(Piperidin-1-yl)methyl-1,2,4-Triazolo[3,2-b]1,3-Thiazol-6-Ol, is a complex organic molecule with a diverse range of potential applications in the field of pharmaceuticals and material science. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities.

Recent studies have highlighted the potential of this compound as a bioactive agent in various therapeutic areas. Researchers have explored its role in modulating cellular pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound's ability to interact with key enzymes involved in these pathways has been extensively investigated using advanced computational modeling techniques.

In addition to its therapeutic potential, the compound has also been studied for its antimicrobial properties. Experimental data suggest that it exhibits potent activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. This is particularly significant given the growing concern over antibiotic resistance worldwide.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to enhance yield and purity, ensuring that the compound can be produced efficiently for further studies.

One of the most intriguing aspects of this compound is its structural versatility. The presence of both aromatic and heterocyclic moieties allows for a wide range of chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, modifications to the piperidine ring or the triazolo-thiazole core have been shown to significantly alter the compound's pharmacokinetic profile and bioavailability.

Recent advancements in analytical chemistry have also facilitated a deeper understanding of this compound's physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity with high precision.

Moreover, the compound has been subjected to extensive toxicological evaluations to assess its safety profile for potential use in humans. Preliminary results indicate that it exhibits low toxicity at therapeutic doses, which is a critical factor for its consideration as a drug candidate.

In conclusion, CAS No 898361-49-4 represents a fascinating example of how modern chemical research can lead to innovative solutions in healthcare and beyond. With ongoing studies exploring its diverse applications and continued optimization of its synthesis and properties, this compound holds great promise for future advancements in science and medicine.

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